![molecular formula C14H16ClN3OS B1499905 N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide CAS No. 1065484-56-1](/img/structure/B1499905.png)
N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide
Overview
Description
N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide, commonly known as BTCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTCP is a piperidine derivative that contains a benzothiazole ring and a chloroacetamide group. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mechanism of Action
The exact mechanism of action of BTCP is not fully understood. However, it has been suggested that BTCP acts as a dopamine transporter inhibitor, which results in an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the antidepressant and anxiolytic effects of BTCP.
Biochemical and Physiological Effects:
BTCP has been shown to have various biochemical and physiological effects, including an increase in dopamine levels in the brain, which results in antidepressant and anxiolytic effects. It has also been shown to have antipsychotic effects, which make it a potential therapeutic agent for the treatment of schizophrenia.
Advantages and Limitations for Lab Experiments
BTCP has several advantages and limitations when used in lab experiments. One of the advantages is that it is a potent and selective dopamine transporter inhibitor, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations is that it has a short half-life, which makes it difficult to study its long-term effects in vivo.
Future Directions
There are several future directions for the study of BTCP. One of the future directions is to investigate its potential as a therapeutic agent for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Another future direction is to study its potential as a diagnostic tool for the detection of various diseases, including cancer. Furthermore, there is a need to investigate the long-term effects of BTCP in vivo and to develop more potent and selective dopamine transporter inhibitors.
Scientific Research Applications
BTCP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. BTCP has also been studied for its potential as a diagnostic tool for the detection of various diseases, including cancer.
properties
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c15-9-13(19)16-10-5-7-18(8-6-10)14-17-11-3-1-2-4-12(11)20-14/h1-4,10H,5-9H2,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKZAOZFJLHKOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCl)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671444 | |
Record name | N-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide | |
CAS RN |
1065484-56-1 | |
Record name | N-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.